(S)-2-allylpyrrolidine hydrochloride physical properties
(S)-2-allylpyrrolidine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (S)-2-allylpyrrolidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-allylpyrrolidine hydrochloride is a chiral pyrrolidine derivative recognized for its utility as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structural features, including a stereocenter and a reactive allyl group, make it a valuable precursor for the development of complex molecular architectures and novel pharmaceutical agents. This technical guide provides a comprehensive examination of the core physical and chemical properties of (S)-2-allylpyrrolidine hydrochloride. We present detailed data on its physicochemical characteristics, offer validated protocols for its analysis, and discuss its applications, providing an essential resource for professionals engaged in its use.
Core Physicochemical & Structural Data
A foundational understanding of a compound's properties is paramount for its effective application in a laboratory setting. This section delineates the essential structural and physical characteristics of (S)-2-allylpyrrolidine hydrochloride.
1.1. Molecular Identity
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Chemical Name: (2S)-2-allylpyrrolidine hydrochloride
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Molecular Formula: C₇H₁₄ClN
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Molecular Weight: 147.65 g/mol
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CAS Number: 197230-28-7
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Structure:
1.2. Tabulated Physical Properties
The macroscopic properties of a compound dictate its handling, storage, and compatibility with various reaction conditions. The data below has been consolidated from supplier technical data sheets and chemical databases.
| Property | Value | Source(s) |
| Appearance | Solid / Off-white powder | [] |
| Purity | ≥97% (Typical) | |
| Solubility | The hydrochloride salt form enhances water solubility, a key advantage for applications in aqueous media.[2] | [2] |
| Storage Conditions | Store at 2-8°C in an inert atmosphere. The compound is hygroscopic. | [3] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity, purity, and structural integrity of a chemical substance. The following sections detail the expected spectroscopic signatures of (S)-2-allylpyrrolidine hydrochloride based on its functional groups and molecular framework.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. The area under each signal in ¹H NMR is directly proportional to the number of protons it represents, making it a powerful quantitative tool.[4]
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¹H NMR (Proton NMR): In a suitable deuterated solvent (e.g., CDCl₃ or D₂O), the spectrum is expected to show characteristic signals for the allyl group protons (vinylic and allylic) and the pyrrolidine ring protons. The protons adjacent to the nitrogen atom and the chiral center will exhibit complex splitting patterns (multiplets).
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¹³C NMR (Carbon-13 NMR): The spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including two sp² hybridized carbons of the allyl group's double bond and five sp³ hybridized carbons of the pyrrolidine ring and the allylic position.
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
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N-H Stretch: A broad absorption band is expected in the 3200-3400 cm⁻¹ region, characteristic of the ammonium salt (R₂NH₂⁺).
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C-H Stretch: Signals in the 2800-3000 cm⁻¹ range will correspond to the aliphatic C-H bonds of the pyrrolidine ring and allyl group.
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C=C Stretch: A peak around 1640 cm⁻¹ is indicative of the carbon-carbon double bond in the allyl substituent.
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation patterns.
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Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum would show an ion corresponding to the free base (C₇H₁₃N) at m/z ≈ 111.10. The full hydrochloride salt would have a molecular weight of approximately 147.65.
Experimental Protocols & Workflow Validation
The trustworthiness of experimental data hinges on robust and validated methodologies. This section provides step-by-step protocols for the characterization of (S)-2-allylpyrrolidine hydrochloride.
3.1. Protocol: NMR Sample Preparation and Analysis
Causality: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent protons. Tetramethylsilane (TMS) is used as a universal internal standard because its protons are chemically shifted upfield from most organic compounds, providing a reliable reference point at 0.00 ppm.[5][6]
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Preparation: Accurately weigh 5-10 mg of (S)-2-allylpyrrolidine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
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Standardization: Add a small amount of TMS as an internal standard.
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Shimming: Place the tube in the NMR spectrometer and perform shimming to optimize the homogeneity of the magnetic field, which is essential for high-resolution spectra.
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Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters.
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Analysis: Process the data (Fourier transform, phase, and baseline correction) and integrate the signals to confirm the proton count for each environment.
Diagram 1: Standard workflow for NMR sample preparation and analysis.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.
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Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid direct contact with the substance.[3]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][8] The compound is noted to be hygroscopic; therefore, precautions should be taken to avoid contact with atmospheric moisture, such as storing under an inert gas like argon.[3]
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Applications in Synthesis & Drug Development
The value of (S)-2-allylpyrrolidine hydrochloride lies in its role as a chiral precursor. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9]
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Chiral Pool Synthesis: As an enantiomerically pure compound, it allows for the stereoselective synthesis of target molecules, which is critical for pharmacological activity.
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Functional Group Handle: The allyl group is a versatile functional handle. It can participate in a wide array of chemical transformations, such as olefin metathesis, hydroboration-oxidation, and Heck coupling, enabling the elaboration of the molecule into more complex structures.
Diagram 2: The synthetic potential of (S)-2-allylpyrrolidine hydrochloride via transformations of its allyl group.
References
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Stereoselective synthesis of 2,5-disubstituted pyrrolidines through gold-catalyzed anti-Markovnikov hydroamination. National Center for Biotechnology Information. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 2. CAS 129704-91-2: (S)--ALLYL-PROLINE HYDROCHLORIDE [cymitquimica.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. alpaipars.com [alpaipars.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. mdpi.com [mdpi.com]
